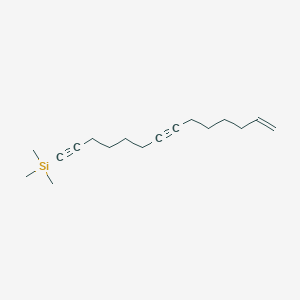
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a tetradec-13-ene-1,7-diyn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane typically involves the reaction of tetradec-13-ene-1,7-diyne with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is often purified using large-scale distillation columns or industrial chromatography systems to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Halogenated silanes, silane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a tool in biochemical research.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-carbon bonds. The silicon atom can form bonds with different elements, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups, used as a reducing agent in organic synthesis.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon, used in various chemical applications.
Uniqueness
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane is unique due to the presence of the tetradec-13-ene-1,7-diyn-1-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions compared to simpler silanes, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
74585-59-4 |
|---|---|
Molekularformel |
C17H28Si |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
trimethyl(tetradec-13-en-1,7-diynyl)silane |
InChI |
InChI=1S/C17H28Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4/h5H,1,6-9,12-15H2,2-4H3 |
InChI-Schlüssel |
GAOYGDNCZGTWKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCCCC#CCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


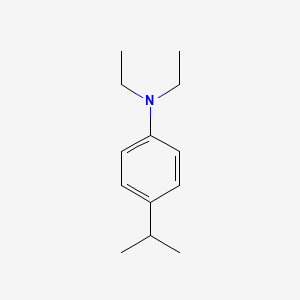

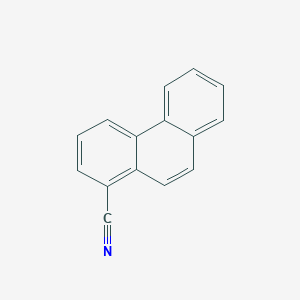
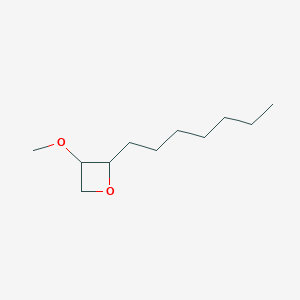




![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
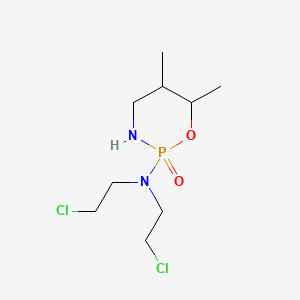
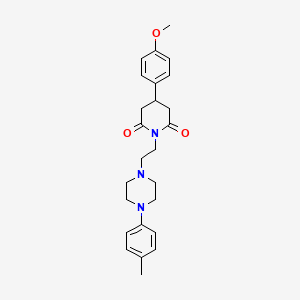
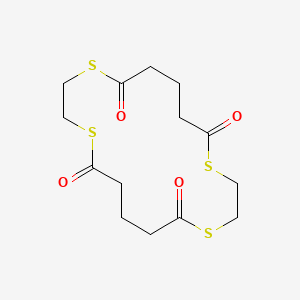
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

